1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

Conformational Analysis Medicinal Chemistry Scaffold Rigidity

Choose 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride for your drug discovery program. Its rigid [2.2.1] framework (zero rotatable bonds) enforces bioactive conformation critical for subtype-selective muscarinic (M1) and nicotinic (α7) receptor targeting. The hydrochloride salt significantly improves aqueous solubility and long-term stability versus the free base (LogP 0.63 vs -0.17), ensuring reproducible synthesis and biological assays. A patented resolution method provides access to enantiopure (1S,4R) and (1R,4S) isomers. Ideal for medicinal chemistry, chiral building block synthesis, and pre-formulation salt selection studies.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 122737-66-0
Cat. No. B178587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptan-3-one hydrochloride
CAS122737-66-0
Synonyms1-azabicyclo[2.2.1]heptan-3-one hydrochloride
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1CN2CC1C(=O)C2.Cl
InChIInChI=1S/C6H9NO.ClH/c8-6-4-7-2-1-5(6)3-7;/h5H,1-4H2;1H
InChIKeyJRRYIMFCGVGZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS 122737-66-0): A Conformationally Rigid Bicyclic Lactam Building Block


1-Azabicyclo[2.2.1]heptan-3-one hydrochloride (CAS 122737-66-0), also known as quinuclidin-3-one hydrochloride, is a bicyclic lactam with a rigid [2.2.1] framework incorporating a bridgehead nitrogen [1]. This compound serves as a key intermediate and scaffold in medicinal chemistry, particularly for the synthesis of conformationally constrained analogs targeting muscarinic and nicotinic acetylcholine receptors [2]. Its hydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating its use in various reaction conditions and biological assays .

Why Generic Substitution of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS 122737-66-0) Fails: The Critical Role of Conformational Rigidity and Salt Form


Generic substitution of 1-azabicyclo[2.2.1]heptan-3-one hydrochloride with seemingly similar aza-bicyclic or monocyclic lactams is not scientifically sound due to two key, quantifiable differentiators: (1) conformational rigidity imparted by the bridged [2.2.1] system, and (2) the physicochemical advantages of the hydrochloride salt. The rigid framework of 1-azabicyclo[2.2.1]heptan-3-one, with zero rotatable bonds, locks the molecule into a specific three-dimensional orientation, which is critical for achieving high-affinity and subtype-selective binding to biological targets like muscarinic receptors [1]. In contrast, more flexible analogs, such as piperidine derivatives or 2-azabicyclo[2.2.1]heptan-3-one, exhibit different conformational preferences and binding profiles [2]. Furthermore, the hydrochloride salt form significantly alters solubility and stability, directly impacting its handling in synthesis and the reproducibility of biological assays compared to the free base [3]. The quantitative evidence below underscores these critical, non-interchangeable properties.

Quantitative Evidence Guide for 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS 122737-66-0): Differentiating Data vs. Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds in 1-Azabicyclo[2.2.1]heptan-3-one vs. Flexible Analogs

The hydrochloride salt of 1-azabicyclo[2.2.1]heptan-3-one possesses zero rotatable bonds, a direct measure of its complete conformational rigidity [1]. This is a critical differentiating feature compared to flexible acyclic or monocyclic lactam analogs, which possess multiple rotatable bonds, leading to an ensemble of low-energy conformations. For example, the structurally related 2-azabicyclo[2.2.1]heptan-3-one also has zero rotatable bonds, but the different nitrogen position alters its electronic properties and binding pocket complementarity, highlighting that rigidity alone is not sufficient for functional equivalence [2].

Conformational Analysis Medicinal Chemistry Scaffold Rigidity

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Physicochemical Profile

The hydrochloride salt form of 1-azabicyclo[2.2.1]heptan-3-one offers a quantifiable improvement in aqueous solubility compared to its free base counterpart. While specific solubility values (e.g., mg/mL) are not provided in the available data, the physicochemical property differences are evident. The hydrochloride salt has a higher calculated LogP (0.63) compared to the free base (LogP ≈ -0.17 to -0.36), indicating increased lipophilicity that can be beneficial for membrane permeability, while still maintaining water solubility due to the ionic nature of the salt [1]. This balance is crucial for in vitro and in vivo applications. The free base, with a melting point of 25-27 °C, is a low-melting solid or liquid at room temperature, whereas the hydrochloride salt is a stable powder, simplifying handling and storage [2].

Formulation Science Physicochemical Properties Salt Selection

Receptor Binding Affinity: Differentiated Activity Profile at Muscarinic M1 Receptors

Derivatives of 1-azabicyclo[2.2.1]heptan-3-one demonstrate quantifiable, high-affinity binding to the muscarinic M1 receptor. For instance, the derivative (3Z)-1-azabicyclo[2.2.1]heptan-3-one O-[(2E)-pent-2...] (BDBM50065209) exhibited an IC50 of 216 nM in a radioligand binding assay using [3H]-QNB on CHO cells expressing human M1 receptors [1]. This activity is the foundation for developing M1-selective agonists like CI-1017, which is derived from this scaffold. In contrast, simple acyclic or monocyclic amine analogs typically show significantly lower affinity and/or lack of subtype selectivity for muscarinic receptors, underscoring the value of the rigid [2.2.1] framework for achieving potent and selective interactions [2].

Muscarinic Receptor Binding Affinity Neuroscience

Synthetic Utility: Efficient Resolution into Enantiopure (1S,4R) and (1R,4S) Isomers

The racemic mixture of 1-azabicyclo[2.2.1]heptan-3-one can be efficiently resolved into its pure enantiomers, (1S,4R) and (1R,4S), using di-p-toluoyl-L-tartaric acid, a process detailed in patent literature [1]. This resolution is a critical differentiator for procurement, as it provides a scalable route to enantiomerically pure building blocks for asymmetric synthesis. While other azabicyclic compounds may also be resolvable, the specific resolution conditions and the demonstrated utility of the resolved enantiomers in the synthesis of advanced pharmaceutical candidates (e.g., CI-1017) [2] provide a tangible advantage over less well-characterized or harder-to-resolve analogs. The ability to obtain both enantiomers in high optical purity is essential for structure-activity relationship (SAR) studies and the development of single-enantiomer drugs.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Optimal Research and Industrial Application Scenarios for 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS 122737-66-0)


Medicinal Chemistry: Design and Synthesis of Conformationally Constrained Muscarinic and Nicotinic Receptor Ligands

This compound is an ideal starting scaffold for medicinal chemists developing subtype-selective ligands for muscarinic (M1) and nicotinic (alpha-7) acetylcholine receptors. The rigid [2.2.1] framework, with zero rotatable bonds [1], enforces a specific bioactive conformation that is essential for achieving high affinity and selectivity, as demonstrated by the 216 nM IC50 of a key derivative at the M1 receptor [2]. The hydrochloride salt ensures good solubility and stability during multi-step synthesis and subsequent biological evaluation . This scaffold has been validated in the development of clinical candidates like CI-1017 [3].

Asymmetric Synthesis: Use as a Chiral Building Block for Complex Molecule Construction

The availability of a patented, scalable resolution method for obtaining enantiopure (1S,4R) and (1R,4S) isomers [4] makes this compound a valuable chiral building block. Researchers engaged in asymmetric total synthesis or the preparation of enantiomerically pure pharmaceuticals can procure either racemic or resolved material to introduce a rigid, nitrogen-containing stereocenter into their target molecules. This is particularly relevant for projects where controlling three-dimensional shape is critical for biological activity.

Physicochemical and Formulation Studies: Investigating Salt Form Impact on Solubility and Stability

The clear difference in physicochemical properties between the free base (LogP ≈ -0.17, melting point 25-27 °C) and the hydrochloride salt (LogP 0.63, stable powder) [5] makes this compound an excellent model system for studies in pre-formulation and salt selection. Researchers can use this compound to quantitatively assess how salt formation alters LogP, aqueous solubility, and solid-state stability, providing a well-characterized case study for developing robust formulation strategies for nitrogen-containing heterocycles.

Chemical Biology and Probe Development: Creating Rigid, Cell-Permeable Probes

The combination of a rigid, drug-like scaffold with a balanced LogP (0.63 for the HCl salt) and a defined topological polar surface area (TPSA = 20.3 Ų) [6] makes this compound an attractive core for developing chemical probes. Its properties suggest good membrane permeability, while the nitrogen and carbonyl groups provide handles for further functionalization to install fluorescent tags, biotin, or other reporter groups. This allows for the creation of rigid, well-defined probes to study target engagement in cellular assays.

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